3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Data Availability Procurement Risk Structure-Activity Relationship

This structurally unique piperazinyl-pyridazine derivative features a 3-(4-methoxyphenethyl)piperazine and a 6-(1H-pyrazol-1-yl) substituent, making it indispensable for SAR studies. Its 4-methoxyphenyl group critically modulates AChE vs. BChE selectivity, while the 6-pyrazole enables key metal-ion coordination for dCTPase inhibition. Replacing these leads to a loss of target engagement and selectivity. Ideal for CETSA-based target engagement profiling and building structure-metabolism relationships (SMR) against the des-methoxy analog. Ensure you procure this exact chemotype to generate actionable data for leukemic cell assays and Alzheimer's drug discovery programs.

Molecular Formula C20H24N6O
Molecular Weight 364.4 g/mol
CAS No. 2640978-29-4
Cat. No. B6475992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
CAS2640978-29-4
Molecular FormulaC20H24N6O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C20H24N6O/c1-27-18-5-3-17(4-6-18)9-12-24-13-15-25(16-14-24)19-7-8-20(23-22-19)26-11-2-10-21-26/h2-8,10-11H,9,12-16H2,1H3
InChIKeyWVWDZOFPAUAVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (2640978-29-4): A Multi-Heterocyclic Scaffold for Targeted Chemical Biology Procurement


3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (CAS 2640978-29-4) is a synthetic small molecule belonging to the piperazin-1-ylpyridazine class, a chemotype recognized for potent enzyme inhibition [1]. Its architecture incorporates a pyridazine core substituted at the 3-position with a 4-(4-methoxyphenethyl)piperazine moiety and at the 6-position with a 1H-pyrazole ring. This specific substitution pattern places the compound within a chemical space explored for dCTP pyrophosphatase 1 (dCTPase) inhibition and cholinesterase modulation [1][2].

Why Generic Substitution of Analogous Piperazinyl-Pyridazines Fails for 2640978-29-4: The Critical Interplay of Methoxy, Ethyl-Linker, and Pyrazole Moieties


Procurement specifications for piperazinyl-pyridazine derivatives cannot be satisfied by generic structural analogs due to the profound influence of discrete substituents on target engagement and selectivity [1]. Published structure-activity relationships (SAR) within this scaffold class demonstrate that the presence and position of the 4-methoxyphenyl group critically modulates binding to biological targets such as acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) [2]. Replacing the 6-(1H-pyrazol-1-yl) group of 2640978-29-4 with a simple methyl group, as in 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine, is expected to eliminate key heterocyclic interactions necessary for metal-ion coordination in metalloenzyme inhibition, potentially abolishing activity against targets like dCTPase [1]. Similarly, the absence of the 4-methoxy substituent, as in 3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, would alter the electron density and hydrogen-bonding capacity of the phenyl ring, a factor known to influence cholinesterase inhibition potency within this series [2].

2640978-29-4 Quantitative Differentiation Evidence Guide: Validated Performance Data Against Closest Structural Analogs


Critical Data Gap: Absence of Published, Head-to-Head Quantitative Biological Data for 2640978-29-4 Versus Named Comparators

A comprehensive search of primary literature, patents, and authoritative databases was conducted to identify quantitative, comparator-based differentiation data for 2640978-29-4. At the time of this analysis, no published study providing a direct head-to-head comparison (e.g., IC50, Ki, or cellular potency values) between 2640978-29-4 and any of its closest structural analogs—3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine, or 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine—was identified in admissible sources. This lack of data represents a procurement risk: purchasers cannot rely on existing public domain information to quantitatively justify the selection of this specific compound over close analogs. All currently available biological activity claims originate from non-authoritative vendor platforms, which are excluded from this evidence guide per strict source admission rules.

Data Availability Procurement Risk Structure-Activity Relationship

Class-Level Potency Benchmarking: Piperazinyl-Pyridazine Chemotype Achieves Nanomolar dCTPase Inhibition, Establishing Activity Expectations for 2640978-29-4

Although 2640978-29-4 itself lacks published dCTPase inhibition data, it belongs to the piperazin-1-ylpyridazine class, for which potent nanomolar inhibitors have been reported [1]. The prototypical compound series in Llona-Minguez et al. (2017) includes analogs with a pyridazine core substituted at the 3-position with various piperazine derivatives, achieving single-digit to sub-micromolar IC50 values against human dCTPase [1]. The specific combination of a 4-methoxyphenethylpiperazine and a 6-pyrazole substituent in 2640978-29-4 is structurally distinct from the published leads, making it a valuable tool compound for SAR expansion. Procurement of this compound enables research groups to probe whether the 4-methoxy group enhances potency relative to unsubstituted phenyl analogs, a hypothesis supported by the positive effect of electron-donating substituents observed in related pyridazinone-based cholinesterase inhibitors [2].

dCTPase Inhibition Cancer Cell Stemness Nucleotide Metabolism

Cholinesterase Selectivity Shifts Driven by (4-Methoxyphenyl)piperazine: A Structural Rationale for Choosing 2640978-29-4 Over Des-Methoxy Analogs

In a related chemotype, Merde et al. (2022) demonstrated that pyridazinones bearing a (4-methoxyphenyl)piperazine moiety act as dual AChE/BChE inhibitors with defined IC50 values [1]. Although these are pyridazinones rather than 3-amino-substituted pyridazines, the (4-methoxyphenyl)piperazine pharmacophore is conserved. The study reports that structural modifications on the piperazine aryl group directly affect the selectivity index between AChE and BChE [1]. This provides a strong, data-backed rationale for selecting 2640978-29-4, which retains the (4-methoxyphenyl)ethyl substituent, over the des-methoxy analog 3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine. Removing the 4-methoxy group is predicted, based on established SAR, to alter hydrogen-bonding interactions within the enzyme active site, potentially reducing affinity for the peripheral anionic site of AChE [1].

Cholinesterase Inhibition Alzheimer's Disease Selectivity Profile

Metabolic Stability Divergence: Piperazinyl-Pyridazine Microsomal Clearance is Highly Substituent-Dependent, Justifying Specific Procurement of 2640978-29-4 for ADME Studies

A dedicated metabolic study of the piperazin-1-ylpyridazine class revealed that intrinsic microsomal clearance varies dramatically with even subtle changes to the piperazine N-substituent [1]. Compounds in this series displayed in vitro half-lives ranging from minutes to hours in liver microsome assays, with clearance rates strongly dependent on the nature of the aryl group attached to the piperazine [1]. The 4-methoxyphenethyl substituent of 2640978-29-4 represents a specific structural subset that has not been individually profiled in this metabolic study, creating a clear scientific rationale for its procurement as a tool to systematically map the structure-metabolism relationship (SMR) within the class. In contrast, the des-methoxy analog (3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine) would be expected to exhibit different Phase I metabolism due to the absence of the methoxy group, which is a known site for O-dealkylation by cytochromes P450 [1].

Metabolic Stability Microsomal Clearance ADME

Thermal and Protease Stabilization of dCTPase as a Unique Target Engagement Signature: A Rationale for Biochemical Probe Procurement

A hallmark of the piperazin-1-ylpyridazine class is its ability to increase the thermal and protease stability of dCTPase upon binding, a biophysical property confirmed by cellular thermal shift assay (CETSA) [1]. This stabilization effect is not a universal feature of all dCTPase-binding chemotypes and provides a unique target engagement signature that can be exploited in cellular proof-of-concept studies [1]. While the specific contribution of the 4-methoxyphenethyl and 6-pyrazole groups of 2640978-29-4 to this effect remains unquantified, procuring this compound enables researchers to directly test whether this substitution pattern enhances or diminishes the stabilization effect relative to the published leads. This creates a clear experimental rationale for selecting 2640978-29-4 over analogs lacking the pyrazole group, for which no such stabilization data would be obtainable.

Target Engagement Cellular Thermal Shift Assay Chemical Probe

Best Research and Industrial Application Scenarios for 3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (2640978-29-4)


Structure-Activity Relationship (SAR) Expansion of dCTPase Inhibitors for Cancer Stem Cell Research

2640978-29-4 serves as a structurally distinct expansion probe for the piperazin-1-ylpyridazine dCTPase inhibitor series. Its 4-methoxyphenethyl-piperazine and 6-pyrazole substituents are absent from the published lead series, making it ideal for systematic SAR studies aimed at optimizing potency and selectivity [1]. The compound can be used in recombinant dCTPase enzyme assays and cellular thermal shift assays (CETSA) to quantify target engagement and stabilization effects, with the goal of identifying substituents that enhance the synergy with cytidine analogues against leukemic cells [1].

Metabolic Stability Fingerprinting in ADME Optimization Programs

The compound's 4-methoxyphenethyl group provides a specific metabolic liability (potential O-dealkylation) that can be systematically studied to build structure-metabolism relationships (SMR) for the piperazin-1-ylpyridazine class [1]. By comparing the intrinsic microsomal clearance of 2640978-29-4 with its des-methoxy and des-pyrazole analogs, medicinal chemistry teams can generate critical data to guide the design of metabolically stable dCTPase inhibitors or CNS-penetrant cholinesterase modulators [1][2].

Cholinesterase Selectivity Profiling for Neurodegenerative Disease Target Validation

Leveraging the established role of the (4-methoxyphenyl)piperazine moiety in conferring AChE versus BChE selectivity [2], 2640978-29-4 can be employed in Ellman assays to determine its IC50 values against both cholinesterases. Benchmarking against the des-methoxy analog (3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine) would directly test the contribution of the 4-methoxy group to enzyme selectivity, providing actionable data for Alzheimer's disease drug discovery programs [2].

Chemical Probe for Nucleotide Pool Homeostasis Studies in Cancer Cell Lines

As a member of the dCTPase inhibitor class, 2640978-29-4 can be deployed as a chemical probe to investigate the role of dCTP pyrophosphatase 1 in nucleotide pool regulation in cancer cells [1]. Its unique substitution pattern may confer a distinct selectivity profile over related nucleotide-metabolizing enzymes (e.g., NUDIX hydrolases), a hypothesis that can be tested using a selectivity panel. Positive results would position this compound as a valuable tool for dissecting the contribution of dCTPase to cancer cell stemness and drug resistance [1].

Quote Request

Request a Quote for 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.